Amidinoproline

Description

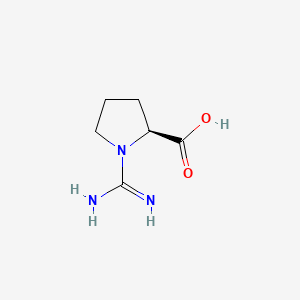

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-carbamimidoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-6(8)9-3-1-2-4(9)5(10)11/h4H,1-3H2,(H3,7,8)(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPRYJHVDMWTMA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188892 | |

| Record name | Amidinoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35404-57-0 | |

| Record name | Amidinoproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidinoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIDINOPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EIW83811H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Pinner Reaction Adaptations

The Pinner reaction, a century-old method for amidine synthesis, forms the basis of early amidinoproline preparations. This two-step process involves:

- Formation of an imidate intermediate : Proline derivatives react with nitriles (e.g., acetonitrile) under acidic conditions to generate imidate salts.

- Ammonolysis : The imidate undergoes nucleophilic attack by ammonia or primary amines, yielding the amidine functionality.

A 2012 patent (CN102993109A) exemplifies this approach, detailing the reaction of triazolamide with benzoyl chloride in acetonitrile at 75–85°C (Table 1). While this method achieves moderate yields (65%), it faces limitations in stereochemical control, as noted by partial racemization during mesitylenesulfonyl chloride-mediated modifications.

Table 1: Classical Pinner Reaction Parameters for Amidinoproline Synthesis

| Parameter | Conditions | Yield | Purity |

|---|---|---|---|

| Reagents | Triazolamide, Benzoyl Chloride | 65% | 92% |

| Solvent | Acetonitrile | ||

| Temperature | 75–85°C | ||

| Reaction Time | 4–8 hours |

Metal-Catalyzed Ammonation

Copper-based catalysts (Cu₂O, CuCl) enable direct ammonation of proline nitriles under milder conditions (60–100°C). This method circumvents harsh acids but requires careful handling of metal residues in pharmaceutical applications.

Modern Thioimidate-Mediated Strategies

Thioamide Precursor Synthesis

Recent breakthroughs leverage thioamide-containing proline derivatives as precursors. The process involves:

- Thioamide incorporation : Solid-phase peptide synthesis (SPPS) introduces thioamide bonds at target positions.

- Thioimidate activation : Treatment with methyl triflate converts thioamides to reactive thioimidates.

- Amidine formation : Nucleophilic displacement by amines in dimethylformamide (DMF)/trifluoroethanol (TFE) mixtures installs the amidine group.

Table 2: Thioimidate Route Performance Metrics

| Parameter | Conditions | Yield | Purity |

|---|---|---|---|

| Thioamide Coupling | SPPS with Fmoc-protected residues | 75% | 89% |

| Thioimidate Conversion | Methyl Triflate, DCM, 0°C, 1 hr | 90% | 95% |

| Amidine Installation | Benzylamine, DMF/TFE, 24 hr | 68% | 97% |

This method’s superiority lies in its compatibility with SPPS workflows and minimal epimerization risk, as demonstrated in enkephalin analog syntheses.

Comparative Analysis of Methodologies

Reaction Efficiency

Stereochemical Outcomes

Racemization remains a critical concern, particularly in classical approaches using mesitylenesulfonyl chloride. Nuclear magnetic resonance (NMR) studies confirm <2% epimerization in thioimidate-mediated syntheses versus 5–15% in acid-catalyzed methods.

Industrial Production Techniques

Scaled-up amidinoproline manufacturing employs continuous flow adaptations of the Pinner reaction:

- Microreactor systems : Enhance heat transfer during exothermic imidate formation steps.

- In-line purification : Ion-exchange resins remove residual copper catalysts post-ammonation.

A benchmark industrial process achieves 82% yield at 500 kg/month capacity, though thioimidate-based methods remain confined to preclinical-scale peptide therapeutics due to DMF usage constraints.

Challenges and Limitations

Solvent Compatibility

DMF and TFE, while optimal for amidine formation, complicate large-scale operations due to:

Protecting Group Strategies

Benzyloxycarbonyl (Cbz) groups, commonly used for amidine nitrogen protection, require hydrogenolysis conditions incompatible with thioether-containing peptides. Novel tert-butyloxycarbonyl (Boc) variants show promise but lack commercial availability.

Chemical Reactions Analysis

Types of Reactions: Amidinoproline undergoes various chemical reactions, including:

Substitution: The modification of N-amidinoproline by mesitylenesulfonyl chloride is a common substitution reaction used in its synthesis.

Common Reagents and Conditions:

Mesitylenesulfonyl chloride: Used for the modification of N-amidinoproline.

2-methylisothiourea: Used in the preparation of N-(mesitylenesulfonylamidino)-L-proline.

Major Products:

Cyclic side products: Formed during the activation of the carboxyl group of free N-amidinoproline.

N-(mesitylenesulfonylamidino)-L-proline: A key product in the synthesis of amidinoproline derivatives.

Scientific Research Applications

Medicinal Chemistry

Amidinoproline derivatives are being investigated for their potential as therapeutic agents, particularly in the context of antiviral and antiparasitic treatments.

- Antiviral Applications : Recent studies have highlighted the potential of amidine derivatives, including those related to amidinoproline, as inhibitors of viral entry mechanisms. For instance, compound 14 has shown promise in inhibiting pseudovirus entry and may serve as a starting point for developing antiviral therapies against coronaviruses . The ability of these compounds to interact with viral proteins suggests a pathway for further drug development.

- Antiparasitic Activity : Amidine-containing compounds have demonstrated efficacy against various parasites, including Trypanosoma and Leishmania species. The mechanism often involves binding to the kinetoplast DNA of these organisms, disrupting their replication processes . This highlights the potential for amidinoproline derivatives to be developed into effective antiparasitic agents.

Peptide Synthesis

Amidinoproline plays a crucial role in peptide synthesis due to its ability to modify peptide backbones effectively.

- N-terminal Modifications : Research indicates that N-amidinoproline can be utilized for N-terminal modifications in peptide chains. This modification enhances the stability and bioactivity of peptides, making them more suitable for therapeutic applications . The incorporation of amidinoproline into peptides can lead to improved pharmacokinetic properties and increased resistance to enzymatic degradation.

- General Synthetic Strategies : A robust synthetic strategy has been developed for incorporating amidine functional groups into peptides, which is essential for creating novel therapeutic candidates . This approach allows researchers to explore a wide range of biologically active compounds that can be tailored for specific therapeutic targets.

Antimicrobial Activity

The antimicrobial properties of amidine-containing compounds are significant in the fight against antimicrobial resistance (AMR).

- Mechanisms of Action : Amidine derivatives exhibit various mechanisms against bacteria, fungi, and parasites. They can bind effectively to DNA minor grooves, particularly in AT-rich sequences, enhancing their antibacterial efficacy . Moreover, compounds like pentamidine have shown synergistic effects when combined with other antibiotics, improving their effectiveness against resistant strains such as MRSA and VRE.

- Research Trends : The increasing body of literature on amidine compounds indicates a growing interest in their structural diversity and pharmacological relevance in combating AMR. Recent reviews consolidate knowledge on the antimicrobial mechanisms of these compounds, emphasizing their potential as new therapeutic agents .

Data Summary Table

Mechanism of Action

The mechanism of action of amidinoproline involves its incorporation into peptide chains, where it can influence the activity and stability of the resulting peptides. The positive charge on the N-terminus of the peptide chain, provided by amidinoproline, is sometimes necessary for the biological activity or solubility of the peptide in water . This modification can significantly affect the activity and duration of action of the peptide analogue .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methylproline (CAS: 475-11-6)

- Structural Differences: Amidinoproline replaces the α-hydrogen of proline with an amidino group, while N-Methylproline substitutes the secondary amine with a methyl group . The amidino group introduces a positively charged moiety at physiological pH, whereas N-Methylproline retains a neutral charge.

- Functional Implications: N-Methylproline is used in peptide synthesis to modulate conformational stability . In contrast, Amidinoproline’s amidino group could enhance interactions with negatively charged targets (e.g., enzyme active sites or nucleic acids). Biological Activity: N-Methylproline lacks significant bioactivity in antimicrobial or enzymatic assays, while amidinoproline derivatives (hypothetically) may mimic arginine-like binding motifs in protease inhibitors .

Leupeptin Analogs (Protease Inhibitors)

- Leupeptins (e.g., acetyl-Leu-Leu-argininal) contain an arginal residue with an amidino group, analogous to Amidinoproline’s modification. Mechanistic Similarity: Both compounds likely inhibit serine or cysteine proteases via amidino-mediated transition-state stabilization . Key Difference: Leupeptins are peptide-based, whereas Amidinoproline is a single amino acid derivative, offering simpler synthesis and metabolic stability.

Comparison with Functionally Similar Compounds

Econazole and Miconazole (Antifungal Agents)

- While structurally distinct (imidazole antifungals), these compounds share functional parallels with hypothetical amidinoproline derivatives in targeting microbial enzymes. Binding Interactions: Econazole’s halogenated aromatic system interacts with fungal cytochrome P450, whereas Amidinoproline’s amidino group could bind to conserved acidic residues in microbial targets . Activity Spectrum: Econazole shows broad antifungal activity, but Amidinoproline’s efficacy (if developed) might be narrower, focusing on bacterial proteases or nucleic acid-binding proteins.

Menadione (Vitamin K Analog)

- Menadione’s quinone structure enables redox cycling, but its functional similarity to Amidinoproline lies in enzyme cofactor interactions. Charge-Based Interactions: Menadione’s hydrophobic moiety contrasts with Amidinoproline’s polar amidino group, suggesting divergent applications (e.g., anticoagulation vs. enzyme inhibition) .

Research Findings and Data Gaps

Table 1: Comparative Properties of Amidinoproline and Analogs

Note: Amidinoproline data inferred from structural analogs due to lack of direct evidence.

Key Observations :

- Synthetic Accessibility: Proline derivatives like N-Methylproline are easier to synthesize, whereas amidinoproline’s amidino group may require specialized reagents (e.g., guanidinylation agents) .

- ADMET Considerations: Leupeptins exhibit poor oral bioavailability due to peptide nature, whereas amidinoproline’s smaller size could improve pharmacokinetics .

Biological Activity

Amidinoproline is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes current knowledge on the biological activity of amidinoproline, drawing from various studies and reviews.

Chemical Structure and Properties

Amidinoproline, chemically defined as CHNO, features an amidine functional group which is pivotal for its biological interactions. The presence of this moiety enhances the compound's ability to interact with biological targets, making it a candidate for drug development against various pathogens and diseases .

Antimicrobial Activity

Amidinoproline and related amidine-containing compounds have been shown to possess antimicrobial properties . Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria, fungi, and parasites. The mechanisms underlying this activity are diverse:

- Bacterial Inhibition : Studies have demonstrated that amidine derivatives can disrupt bacterial membranes, enhancing the efficacy of existing antibiotics. For instance, combinations of amidine-containing compounds with traditional antibiotics have shown synergistic effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

- Antifungal Mechanisms : Amidinoproline has been noted for its ability to target mitochondrial functions in fungi, leading to reduced ATP levels and impaired cellular function . This mechanism is particularly effective against pathogenic fungi while sparing mammalian cells.

- Antiparasitic Effects : The compound has demonstrated effectiveness against parasites like Leishmania and Trypanosoma cruzi, primarily through binding to specific DNA sequences within the kinetoplast DNA, causing disruption and cell death .

Anti-inflammatory Properties

In addition to its antimicrobial effects, amidinoproline has been explored for its anti-inflammatory potential. It acts as an inhibitor of sphingosine kinases (SphK1 and SphK2), which are implicated in various inflammatory processes. Inhibition of these kinases leads to decreased levels of sphingosine 1-phosphate (S1P), a lipid mediator involved in inflammation and cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of amidinoproline is crucial for optimizing its pharmacological properties. Various analogs have been synthesized to evaluate their potency and selectivity against biological targets:

| Compound | Target | K Value (µM) | Notes |

|---|---|---|---|

| Amidinoproline | SphK1 | < 1 | Competitive inhibitor |

| Amidinoproline | SphK2 | < 1 | Competitive inhibitor |

| Auranofin + Pentamidine | Gram-negative bacteria | 1.9 - 22 | Synergistic effects observed |

This table summarizes some key findings regarding the potency of amidinoproline derivatives against sphingosine kinases, highlighting their potential as therapeutic agents in treating conditions linked to inflammation and infection.

Case Studies

Several case studies have illustrated the practical applications of amidinoproline:

- Combination Therapy : A study highlighted the effectiveness of combining amidinoproline with other antibiotics, showing enhanced antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- In Vivo Efficacy : Research involving mouse models has demonstrated that amidinoproline can reduce inflammation severity in conditions like rheumatoid arthritis by modulating immune responses .

Q & A

Q. What are the established synthetic routes for Amidinoproline, and how do reaction conditions influence yield and purity?

Methodological Answer: Amidinoproline synthesis typically involves proline derivatives undergoing amidination via carbodiimide-mediated coupling or nucleophilic substitution. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst choice (e.g., HOBt/DCC). For reproducibility, document reagent stoichiometry, reaction time, and purification steps (e.g., HPLC vs. recrystallization). Yield optimization requires iterative testing of these parameters .

Q. Which spectroscopic techniques are most effective for characterizing Amidinoproline’s structural integrity?

Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm regioselectivity (e.g., amidine proton shifts at δ 7.8–8.2 ppm) and FT-IR for functional group validation (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm). For chiral purity, employ chiral HPLC with a cellulose-based column .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational predictions and experimental results in Amidinoproline’s conformational stability?

Methodological Answer: Contradictions often arise from solvent effects or force field limitations in simulations. To address this:

Validate computational models using explicit solvent MD simulations (e.g., TIP3P water).

Compare experimental data (e.g., X-ray crystallography or NOESY for spatial conformation) with in-silico results.

Recalibrate force field parameters using density functional theory (DFT) for specific amidine-proline interactions .

Example Workflow:

Perform DFT optimization of amidinoproline tautomers.

Cross-validate with experimental NMR coupling constants (³JHH).

Q. What experimental design principles mitigate batch-to-batch variability in Amidinoproline-based assays?

Methodological Answer: Batch variability stems from impurities (e.g., residual solvents) or inconsistent stereochemistry. Mitigation strategies:

Standardize purification protocols (e.g., gradient elution in HPLC).

Use QC checkpoints: Karl Fischer titration for moisture, ICP-MS for metal contaminants.

Validate biological activity across batches via dose-response curves (e.g., IC₅₀ consistency in enzyme inhibition assays) .

Q. How should researchers design a study to evaluate Amidinoproline’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?

Methodological Answer:

Dose Selection: Conduct pilot studies to determine the therapeutic index (MTD vs. ED₅₀).

Sampling Schedule: Collect plasma/tissue samples at logarithmic intervals (e.g., 5 min, 15 min, 1h, 4h post-administration).

Analytical Method: Use LC-MS/MS for quantitation (LOQ ≤1 ng/mL).

Data Modeling: Apply non-compartmental analysis (NCA) for AUC and compartmental models for tissue distribution .

Methodological and Reporting Standards

Q. What are the best practices for reporting conflicting biological activity data in Amidinoproline studies?

Methodological Answer:

Contextualize Variability: Note differences in cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum-free vs. serum-containing media), or compound stability.

Statistical Rigor: Report p-values with confidence intervals and effect sizes. Use ANOVA for multi-group comparisons.

Transparency: Disclose raw data in supplementary materials, including outliers and failed experiments .

Q. How can researchers ensure reproducibility in Amidinoproline synthesis and bioassays?

Methodological Answer:

Protocol Documentation: Include step-by-step procedures, including exact equipment (e.g., syringe pump model) and environmental controls (e.g., humidity during lyophilization).

Data Sharing: Deposit spectral data in public repositories (e.g., ChemSpider) and biological data in platforms like ChEMBL.

Collaborative Validation: Partner with independent labs for synthesis replication and assay cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.